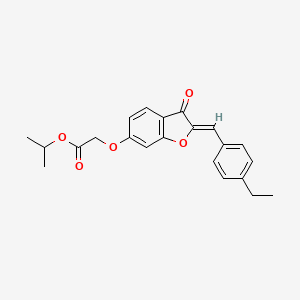

(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran-derived compound characterized by a dihydrobenzofuran core substituted with a 4-ethylbenzylidene group at position 2 (Z-configuration), a 3-oxo moiety, and an isopropyl ester-linked acetoxy group at position 5.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-4-15-5-7-16(8-6-15)11-20-22(24)18-10-9-17(12-19(18)27-20)25-13-21(23)26-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLMLHJIQPBGFA-JAIQZWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The ethylbenzylidene moiety is then introduced via a condensation reaction with an aldehyde or ketone. The final step involves esterification to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar functional groups have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These properties make it a candidate for developing new anti-inflammatory drugs .

Materials Science

2.1 Polymer Chemistry

(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can serve as a building block in the synthesis of polyesters and other polymeric materials. Its ester functional group allows for incorporation into polymer chains via condensation reactions, which can enhance the thermal and mechanical properties of the resulting materials.

2.2 Coatings and Adhesives

The compound's chemical stability and potential for modification make it suitable for use in coatings and adhesives. Its application could lead to products with improved adhesion properties and resistance to environmental degradation .

Synthetic Intermediate

3.1 Synthesis of Bioactive Molecules

This compound can act as an intermediate in the synthesis of more complex bioactive molecules. The presence of multiple functional groups allows for further derivatization, which can lead to the creation of novel compounds with tailored biological activities .

3.2 Reaction Mechanisms

The reactivity of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be exploited in various organic reactions, such as nucleophilic substitutions and coupling reactions, making it a versatile reagent in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran ring and ethylbenzylidene moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 4-ethylbenzylidene substituent and Z-configuration. Below is a detailed comparison with a closely related analog from the literature:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- The 4-ethylbenzylidene group in the target compound introduces a linear alkyl chain, likely enhancing lipophilicity and metabolic stability compared to the 2-methylchromene substituent in the analog . Chromene’s fused oxygen-containing ring may confer distinct electronic properties, influencing π-π stacking or hydrogen-bonding interactions.

Biological Relevance :

- Chromene-based analogs are frequently associated with antioxidant and kinase-inhibitory activities, whereas ethyl-substituted benzylidenes might prioritize interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Biological Activity

(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 352.386 g/mol. It contains a benzofuran moiety linked to an isopropyl acetate group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antimicrobial Activity : There is evidence suggesting that certain related compounds possess antimicrobial properties.

The specific mechanisms through which (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects are still under investigation. However, preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds. Below are summarized findings from notable research:

Q & A

Basic: How can researchers optimize the synthesis of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate to improve yield and purity?

Answer:

Optimization involves multi-step protocols focusing on:

- Catalysts : Acid catalysts (e.g., sulfuric acid) for esterification and condensation reactions to form the benzylidene moiety .

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) for intermediates, with reflux conditions (60–80°C) to enhance reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the (Z)-isomer .

- Critical Parameters : Reaction time (6–12 hours for condensation steps) and inert atmospheres (N₂) to prevent oxidation .

Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., benzylidene proton coupling constants for (Z) configuration) and ester group integration .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect diastereomers .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 422.16) .

Basic: How can researchers determine the solubility and thermal stability of this compound for formulation studies?

Answer:

- Solubility : Phase-solubility tests in DMSO (high solubility), ethanol, and PBS (pH 7.4) to guide in vitro assays .

- Thermal Stability : DSC (decomposition onset ~180°C) and TGA (weight loss profiles under N₂) to assess storage conditions .

Advanced: What mechanistic studies are critical for understanding its reactivity in nucleophilic or electrophilic reactions?

Answer:

- Kinetic Studies : Monitor ester hydrolysis (e.g., NaOH-mediated) via UV-Vis spectroscopy to determine rate constants .

- Computational Probes : DFT calculations (Gaussian 16) to model electron density at the α,β-unsaturated ketone for Michael addition susceptibility .

- Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions to confirm cleavage pathways .

Advanced: How can biological targets be identified for this compound’s potential pharmacological activity?

Answer:

- In Vitro Assays : MTT cytotoxicity screening (IC₅₀ values vs. cancer cell lines) and enzyme inhibition studies (e.g., COX-2) .

- Biophysical Techniques : Surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina for binding mode prediction (e.g., benzofuran core in hydrophobic pockets) .

- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) of ligand-receptor complexes .

Advanced: How can discrepancies in reported biological activity among structural analogs be resolved?

Answer:

- SAR Studies : Compare substituent effects (e.g., 4-ethyl vs. 4-fluoro benzylidene on cytotoxicity) .

- Meta-Analysis : Aggregate data from analogs (e.g., methoxy vs. hydroxy groups) to correlate logP with bioavailability .

Advanced: What distinguishes this compound’s activity from analogs with similar benzofuran scaffolds?

Answer:

- Structural Uniqueness : The 4-ethylbenzylidene group enhances lipophilicity (logP ~3.5) vs. methoxy analogs (logP ~2.8), improving membrane permeability .

- Stereoelectronic Effects : (Z)-configuration stabilizes π-π stacking with aromatic residues in target proteins, unlike (E)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.